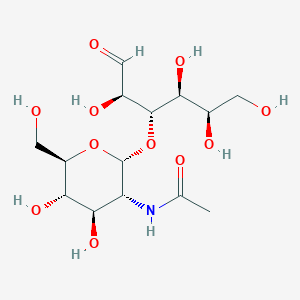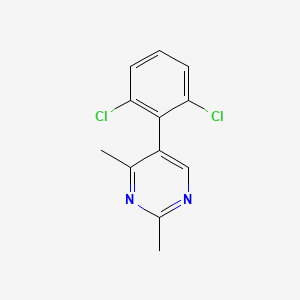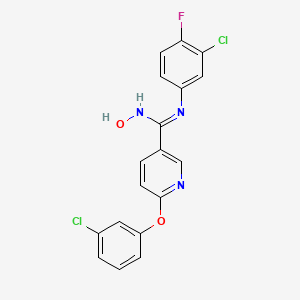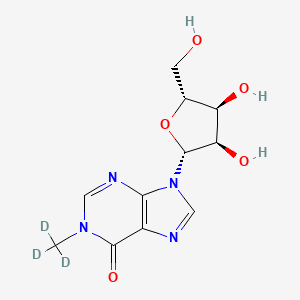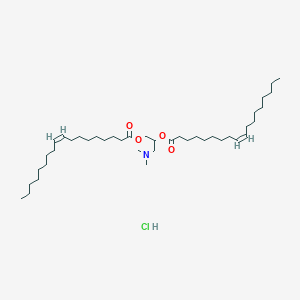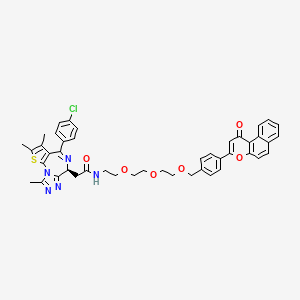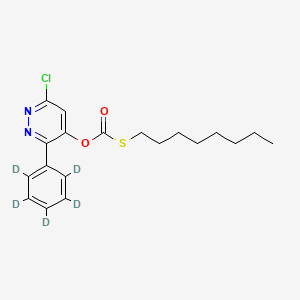
Pyridate-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridate-d5 is a deuterated form of pyridate, where five hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium atoms makes it an excellent probe for studying molecular structures and dynamics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyridate-d5 is synthesized through a palladium-catalyzed hydrogen/deuterium exchange reaction. This process involves the reaction of pyridine vapor with heavy water (D2O) under the influence of a palladium catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The reaction is carefully monitored to maintain the desired isotopic purity, which is crucial for its applications in analytical chemistry .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridate-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyridine N-oxide-d5.
Reduction: It can be reduced to form dihydropyridine-d5 derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxide-d5
Reduction: Dihydropyridine-d5 derivatives
Substitution: Various substituted pyridine-d5 derivatives
Applications De Recherche Scientifique
Pyridate-d5 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and catalysts .
Mécanisme D'action
The mechanism of action of pyridate-d5 is primarily related to its role as an NMR probe. The deuterium atoms in this compound provide distinct signals in NMR spectroscopy, allowing researchers to study the molecular environment and interactions. The compound interacts with various molecular targets, providing insights into the structure and dynamics of complex systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-d5: Another deuterated form of pyridine, used similarly in NMR spectroscopy.
Pyridazine-d5: A deuterated form of pyridazine, used in similar analytical applications.
Pyridazinone-d5: A deuterated form of pyridazinone, employed in various chemical and biological studies
Uniqueness
Pyridate-d5 is unique due to its specific structure and the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy. Its high isotopic purity and stability make it an invaluable tool in analytical chemistry and related fields .
Propriétés
Formule moléculaire |
C19H23ClN2O2S |
|---|---|
Poids moléculaire |
383.9 g/mol |
Nom IUPAC |
[6-chloro-3-(2,3,4,5,6-pentadeuteriophenyl)pyridazin-4-yl] octylsulfanylformate |
InChI |
InChI=1S/C19H23ClN2O2S/c1-2-3-4-5-6-10-13-25-19(23)24-16-14-17(20)21-22-18(16)15-11-8-7-9-12-15/h7-9,11-12,14H,2-6,10,13H2,1H3/i7D,8D,9D,11D,12D |
Clé InChI |
JTZCTMAVMHRNTR-ZZQOZVHYSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NN=C(C=C2OC(=O)SCCCCCCCC)Cl)[2H])[2H] |
SMILES canonique |
CCCCCCCCSC(=O)OC1=CC(=NN=C1C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


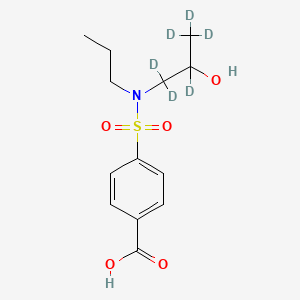

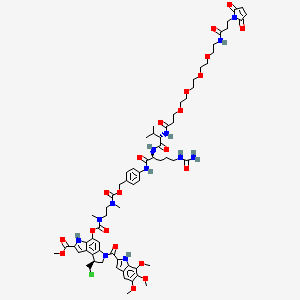
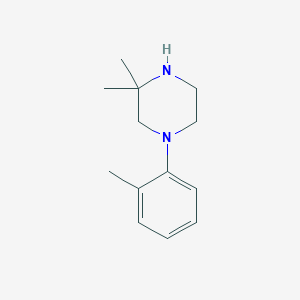
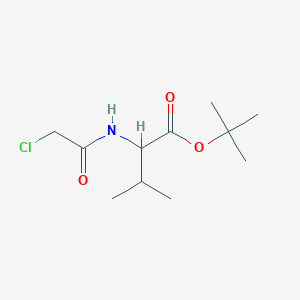
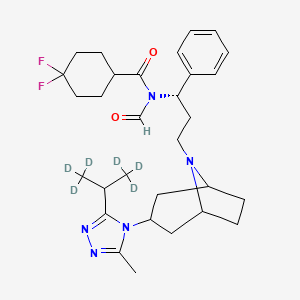
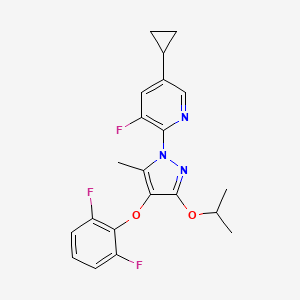
![6-hydroxy-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B15145141.png)
